(1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
1H-indol-3-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-16-6-8-17(9-7-16)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,23H,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWXSHAQSZNDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , with the molecular formula C22H23N7O and a molecular weight of 401.474, is a significant research focus due to its potential biological activities. This compound is a derivative of indole and tetrazole, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure
The structural representation of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Indole Moiety | 1H-indole structure contributes to biological activity. |
| Tetrazole Ring | Enhances the compound's interaction with biological targets. |
| Piperazine Linker | Facilitates binding to receptors and enzymes. |
Antimicrobial Activity
Research indicates that derivatives of indole, including the target compound, exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that certain indole derivatives effectively combat various bacterial strains and fungi, suggesting that the presence of the indole moiety in this compound may confer similar properties.
Anticancer Properties
A series of studies have focused on the anticancer potential of tetrazole-containing compounds. Notably, tetrazoles have been identified as microtubule destabilizers, which are crucial in cancer therapy. A related study demonstrated that compounds featuring a tetrazole ring showed potent activity against cancer cell lines such as SGC-7901 and A549 by inhibiting tubulin polymerization . Given that our compound incorporates a tetrazole moiety linked to a piperazine group, it is hypothesized that it may exhibit similar anticancer properties.
Neuroprotective Effects
The indole structure is also associated with neuroprotective effects. Compounds based on indoles have been shown to modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases . The piperazine component may further enhance these effects by improving blood-brain barrier penetration.
Study 1: Anticancer Activity Evaluation
In a recent investigation involving various indole derivatives, the compound this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of related indole-tetrazole compounds against Gram-positive and Gram-negative bacteria. Results showed that the compounds exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong antimicrobial potential.
Q & A
What are the recommended synthetic strategies and optimization conditions for preparing (1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?
Answer:
The synthesis of this compound involves multi-step pathways, typically starting with functionalization of the indole and tetrazole moieties. Key steps include:
- Coupling Reactions: Amide or urea bond formation between the indole-3-carbonyl group and the piperazine-tetrazole scaffold. Catalysts like EDCI/HOBt or DCC may enhance coupling efficiency .
- Tetrazole Functionalization: Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce the p-tolyl group to the tetrazole ring .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (solvent: ethanol/water) are critical for isolating intermediates .
Optimization Parameters:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 0–80°C | Higher yields at 50–60°C for coupling steps |
| Reaction Time | 6–24 hours | Prolonged time improves tetrazole alkylation |
| Catalyst (e.g., Pd) | 5–10 mol% | Essential for cross-coupling steps |
How can researchers resolve contradictions between in vitro bioactivity data and computational predictions for this compound?
Answer:
Discrepancies often arise from assay conditions or structural dynamics. Methodological approaches include:
- Assay Validation: Use standardized protocols (e.g., MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin) to confirm biological activity .
- Molecular Dynamics (MD) Simulations: Assess ligand-receptor binding stability under physiological conditions (e.g., solvation, pH) to refine docking predictions .
- Metabolite Screening: LC-MS/MS to identify degradation products or metabolites that may alter activity .
Example Case:
If computational models predict high affinity for histamine receptors (e.g., H1/H4) but in vitro data show weak activity, MD simulations can reveal steric clashes caused by the p-tolyl group in the tetrazole ring .
What advanced spectroscopic techniques are recommended for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm regiochemistry of the tetrazole and indole moieties. Key signals: indole C3-H (~7.8 ppm), tetrazole C5-H (~9.2 ppm) .
- 2D NMR (HSQC, HMBC): Resolve piperazine connectivity and confirm methylene bridging between tetrazole and piperazine .
- HRMS: Validate molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .
- X-ray Crystallography: Resolve crystal packing effects on the tetrazole-indole dihedral angle, critical for SAR studies .
How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?
Answer:
- Lipophilicity Adjustments:
- Replace p-tolyl with polar groups (e.g., -COOH, -SO₃H) to improve solubility. Monitor logP via HPLC retention times .
- Metabolic Stability:
- Piperazine Modifications:
- N-methylation to block oxidative dealkylation, enhancing plasma half-life .
SAR Table:
| Modification Site | Structural Change | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|---|
| Tetrazole (R) | p-tolyl → 4-F-phenyl | 12 nM → 15 nM | 0.8 → 1.2 |
| Piperazine (N) | N-Me vs. N-H | No change | 0.5 → 1.5 |
What methodologies are employed to analyze this compound’s potential off-target effects in complex biological systems?
Answer:
- Proteome Profiling: Chemoproteomics using activity-based probes to identify non-target kinase or GPCR interactions .
- Transcriptomics: RNA-seq to assess differential gene expression in treated vs. untreated cells (e.g., apoptosis pathways) .
- In Silico Pan-Assay Interference Compounds (PAINS) Filters: Rule out promiscuous binding using ADMET predictors like SwissADME .
How can researchers address low yield in the final coupling step of the synthesis?
Answer:
- Catalyst Screening: Test Pd(OAc)₂/XPhos for Buchwald-Hartwig amination or CuI for Ullmann coupling .
- Solvent Optimization: Use DMF or THF for polar intermediates; switch to toluene for hydrophobic steps .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30 minutes at 100°C .
Yield Improvement Table:
| Condition | Yield (Traditional) | Yield (Optimized) |
|---|---|---|
| Catalyst: EDCI/HOBt | 45% | 68% |
| Solvent: DMF → THF | 50% | 75% |
What are the critical considerations for designing in vivo studies with this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
